molecular formula C22H17ClN2O3S2 B2942122 N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895460-84-1

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No.: B2942122
CAS No.: 895460-84-1
M. Wt: 456.96
InChI Key: VQENTNGLPHLXLH-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a chemical compound of interest in medicinal chemistry research. While direct studies on this exact molecule are limited, its structure, which incorporates a benzothiazole core, is associated with a range of biological activities in scientific literature. Benzothiazole derivatives have been extensively investigated as scaffolds for developing therapeutic agents . Research on similar compounds has shown that the benzothiazole moiety is a privileged structure in drug discovery. For instance, certain benzothiazole-phenyl-based analogs have been explored as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are key enzymatic targets for pain and inflammation . Other research avenues for benzothiazole derivatives include their evaluation as antiproliferative agents in various cancer cell lines, such as pancreatic cancer and paraganglioma , and their potential application as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy . The presence of the sulfonyl group and the chlorophenyl substituent in this particular compound may influence its physicochemical properties and interaction with biological targets, making it a valuable subject for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S2/c23-16-8-10-18(11-9-16)30(27,28)13-12-21(26)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)29-22/h1-11,14H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQENTNGLPHLXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]thiazole moiety , a phenyl group , and a sulfonamide functional group , which contribute to its diverse pharmacological properties.

  • Molecular Formula : C21H16ClN3O3S
  • Molecular Weight : Approximately 426.9 g/mol
  • Structural Features : The compound consists of a benzo[d]thiazole ring, a sulfonamide group, and a propanamide chain that enhances its reactivity and potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds containing benzo[d]thiazole and sulfonamide moieties exhibit significant antitumor properties . For instance, studies have shown that similar compounds can inhibit various cancer cell lines, including those from breast, lung, and colon cancers.

A recent study evaluated the antitumor activity of related compounds against multiple cancer cell lines. The results demonstrated that compounds with structural similarities to this compound exhibited promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

Compound NameIC50 (μM)Cancer Type
Compound A12.5Breast
Compound B15.0Lung
Compound C10.0Colon

The proposed mechanism of action for this compound involves the inhibition of deubiquitylating enzymes (DUBs), which are critical in regulating protein degradation pathways associated with cancer progression. By modulating these pathways, the compound may enhance apoptosis in cancer cells.

Antimicrobial and Anti-inflammatory Properties

In addition to its antitumor activity, compounds with similar structural features have been reported to possess antimicrobial and anti-inflammatory activities. The sulfonamide group is known for its ability to inhibit bacterial growth, while the benzo[d]thiazole moiety contributes to anti-inflammatory effects by modulating inflammatory cytokine production.

Study 1: Anticancer Efficacy

In a study published in the Egyptian Journal of Chemistry, researchers synthesized several derivatives of benzo[d]thiazole and evaluated their anticancer activity against various cell lines. The study reported that derivatives similar to this compound showed significant inhibition rates, particularly against human lung carcinoma cells (A549).

Study 2: Mechanistic Insights

Another investigation focused on the interaction of thiazole derivatives with cellular signaling proteins. Using techniques such as surface plasmon resonance, the study revealed that these compounds could bind effectively to target proteins involved in cancer signaling pathways, suggesting a potential for therapeutic applications in oncology.

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. It consists of a benzo[d]thiazole moiety, a phenyl group, and a sulfonamide functional group. Compounds containing benzo[d]thiazole and sulfonamide moieties have exhibited biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Potential Applications

  • Inhibitor of Deubiquitylating Enzymes N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide has demonstrated potential as an inhibitor of deubiquitylating enzymes, which play roles in cellular processes and disease states, including cancer.
  • Versatile Chemical Compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a versatile chemical compound that finds extensive utility in scientific research.
  • Medicinal Chemistry The compound is notable for its potential biological activities and applications in medicinal chemistry.

Chemical Reactivity

The chemical reactivity of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide can be attributed to its functional groups. The sulfonamide group can participate in nucleophilic substitution reactions, while the amide bond can undergo hydrolysis under acidic or basic conditions. The benzo[d]thiazole ring may allow for electrophilic aromatic substitution reactions, enhancing its reactivity profile in synthetic applications.

Related Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The compound’s structural uniqueness lies in its benzothiazole-phenyl scaffold and sulfonyl-propanamide chain. Below is a comparative analysis with analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide* C23H16ClN3O3S2 ~482.0 4-Cl-C6H4-SO2, benzothiazole-Ph linkage -
N-[4-(Benzothiazol-2-yl)phenyl]-3-[(5-(4-Cl-Ph)thiazolo-triazol-3-yl)sulfanyl]propanamide () C26H18ClN5OS3 548.1 Thiazolo-triazole, sulfanyl linker
N-(4-Ethylbenzothiazol-2-yl)-3-((4-MeO-Ph)sulfonyl)propanamide () C19H20N2O4S2 404.5 4-MeO-C6H4-SO2, ethyl-benzothiazole
3-(Benzylsulfonyl)-N-(4-Cl-benzothiazol-2-yl)propanamide () C17H15ClN2O3S2 394.9 Benzyl-SO2, 4-Cl-benzothiazole

Notes:

  • The benzothiazole-phenyl linkage distinguishes it from analogs with direct substitutions on the benzothiazole core (e.g., ethyl in , chloro in ).

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The 4-chlorophenyl sulfonyl group (ClogP ~7.3, estimated) may increase metabolic stability compared to methoxy or benzyl analogs .
  • Solubility : Propanamide chains generally improve aqueous solubility, though the aromatic bulk may limit this .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide?

  • Methodology : The compound can be synthesized via condensation of 4-(benzo[d]thiazol-2-yl)benzenamine with 4-chlorophenylsulfonylpropanoyl chloride. Alternatively, cyclization of intermediate thioureas (formed by reacting the benzenamine with aryl isothiocyanates) using acid catalysts (e.g., HCl) yields heterocyclic derivatives. Solvent systems like ethyl acetate/petroleum ether and catalysts (triethylamine or PCl₃) are critical for optimizing yields .
  • Key Steps :

  • Formation of thiourea intermediates.
  • Cyclization under acidic conditions (for oxadiazinane derivatives) or amine treatment (for triazinane derivatives).

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Protocol :

  • 1H/13C NMR : Assign peaks for benzo[d]thiazole (δ ~7.4–8.0 ppm for aromatic protons) and sulfonyl groups (δ ~3.0–3.5 ppm for CH₂ in propanamide) .
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z ~438 observed in similar derivatives) .
  • IR : Validate sulfonyl (S=O stretching ~1350–1150 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functionalities .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Approach : Antitumor activity can be tested using the NCI-60 cell line panel. For example, sulfonamide derivatives with benzothiazole scaffolds have shown IC₅₀ values <10 µM in specific cancer lines (e.g., leukemia, breast cancer) .
  • Controls : Include reference compounds (e.g., doxorubicin) and solvent-only controls to validate assay conditions.

Advanced Research Questions

Q. How can reaction yields be optimized for amidated benzothiazole derivatives?

  • Variables Affecting Yield :

  • Solvent Systems : Ethyl acetate/petroleum醚 (1:1) improves crystallinity .
  • Catalysts : PCl₃ enhances amidation efficiency (yields up to 59% vs. 16% without) .
  • Temperature : Reflux conditions (e.g., 80°C) promote cyclization over side reactions .
    • Troubleshooting : Low yields may arise from incomplete thiourea formation—monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How to resolve contradictions in reported biological activity across studies?

  • Critical Analysis :

  • Cell Line Variability : Activity in leukemia lines (e.g., K562) may not correlate with solid tumors (e.g., MCF-7) due to differential expression of target proteins .
  • Compound Purity : Impurities >2% (e.g., unreacted sulfonyl chloride) can skew IC₅₀ values—validate via HPLC (≥98% purity) .
  • Assay Conditions : Varying incubation times (24–72 hrs) and serum concentrations affect potency .

Q. What strategies elucidate structure-activity relationships (SAR) for sulfonyl-containing benzothiazoles?

  • SAR Design :

  • Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess effects on solubility and binding .
  • Scaffold Hybridization : Fuse benzothiazole with morpholine or pyridine rings to enhance kinase inhibition (e.g., CDK7 or JAK3 targets) .
    • Data Interpretation : Correlate logP values (from HPLC) with membrane permeability using Caco-2 cell assays .

Q. How to validate target engagement in mechanistic studies?

  • Experimental Design :

  • Kinase Profiling : Use recombinant kinase assays (e.g., Eurofins Panlabs panel) to identify off-target effects .
  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to hypothesized targets (e.g., CDK7) by monitoring protein stability under thermal stress .
    • Controls : Include inactive enantiomers or structural analogs (e.g., methylated propanamide) to verify specificity .

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